molecular formula C15H18ClNO B2796287 2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane CAS No. 2379977-96-3

2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane

Cat. No.: B2796287
CAS No.: 2379977-96-3
M. Wt: 263.77
InChI Key: JASFJCDMZFKVFD-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[33]heptane is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the 3-chlorophenyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound generally require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.

    Medicine: This compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Chlorobenzoyl)-6,6-dimethyl-2-azaspiro[3.3]heptane include:

  • (3-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)ethanone
  • (3-Chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)propanone

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the development of new pharmaceuticals or advanced materials.

Properties

IUPAC Name

(3-chlorophenyl)-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c1-14(2)7-15(8-14)9-17(10-15)13(18)11-4-3-5-12(16)6-11/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASFJCDMZFKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CN(C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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